

Spectral Data Analysis of Benzyl 3-formylpyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 3-formylpyrrolidine-1-carboxylate*

Cat. No.: *B1275099*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **Benzyl 3-formylpyrrolidine-1-carboxylate** (CAS No: 276872-86-7), a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

Benzyl 3-formylpyrrolidine-1-carboxylate, with the molecular formula $C_{13}H_{15}NO_3$ and a molecular weight of 233.26 g/mol, is a versatile heterocyclic compound.^[1] The presence of a protected pyrrolidine ring and a reactive aldehyde functional group makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. Understanding its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical transformations.

Spectroscopic Data

The following tables summarize the key spectral data for **Benzyl 3-formylpyrrolidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (200 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.7	s	1H, -CHO
7.42-7.28	m	5H, Ar-H
5.14	s	2H, -CH ₂ -Ph
3.90-3.72	m	1H, Pyrrolidine-H
3.68-3.35	m	3H, Pyrrolidine-H
3.15-2.96	m	1H, Pyrrolidine-H
2.32-2.02	m	2H, Pyrrolidine-H

Source: ChemicalBook, 2023[2]

¹³C NMR

Experimentally determined ¹³C NMR data for the target compound is not readily available in the reviewed literature. However, predicted chemical shifts and data from closely related analogs provide a reliable estimation.

Predicted Chemical Shift (δ) ppm	Assignment
>195	C=O (aldehyde)
~155	C=O (carbamate)
127-136	Aromatic C
~67	-CH ₂ -Ph
25-60	Pyrrolidine C

Source: BenchChem, 2023 (Predicted)[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~1725	C=O stretch (aldehyde)
~1700	C=O stretch (carbamate)
~1410	C-N stretch
~1100-1350	C-O stretch

Note: These are expected absorption bands based on the functional groups present.

Mass Spectrometry (MS)

m/z	Assignment
233.1052	[M] ⁺ (Monoisotopic Mass)
234.1125	[M+H] ⁺

Source: BenchChem, 2023[1]

Experimental Protocols

Synthesis of Benzyl 3-formylpyrrolidine-1-carboxylate

The synthesis of **Benzyl 3-formylpyrrolidine-1-carboxylate** can be achieved via the oxidation of the corresponding primary alcohol, N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine. A common method is the Swern oxidation.[2]

Procedure:

- A solution of oxalyl chloride (2.8 mmol) in dichloromethane (5 mL) is cooled to -75 °C.
- Dimethyl sulfoxide (5.6 mmol) dissolved in dichloromethane (1 mL) is added dropwise, and the mixture is stirred for 2 minutes.
- A solution of N-benzyloxycarbonyl-3-hydroxymethylpyrrolidine (2.5 mmol) in dichloromethane (2 mL) is slowly added at -75 °C, and the reaction is stirred for 30 minutes.

- Triethylamine (12.8 mmol) is added, and the reaction is stirred for 5 minutes before warming to room temperature.
- The reaction is quenched with water (10 mL), and the product is extracted with dichloromethane (100 mL).
- The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1, v/v) to yield the final product.[2]

Spectroscopic Analysis

- NMR Spectroscopy: ^1H NMR spectra are typically recorded on a 200 MHz or higher spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate or as a solution in a suitable solvent.
- Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Logical Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of **Benzyl 3-formylpyrrolidine-1-carboxylate**.

Conclusion

The spectral data presented in this guide provide a foundational understanding of the structural features of **Benzyl 3-formylpyrrolidine-1-carboxylate**. The distinct signals in the NMR, IR, and MS spectra are consistent with its molecular structure and provide a reliable means for its identification and characterization in research and development settings. The provided synthesis and analysis protocols offer a practical framework for its preparation and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ralphsaporito.weebly.com [ralphsaporito.weebly.com]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- To cite this document: BenchChem. [Spectral Data Analysis of Benzyl 3-formylpyrrolidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275099#benzyl-3-formylpyrrolidine-1-carboxylate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com